1-Trimethylsilyloxyundecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

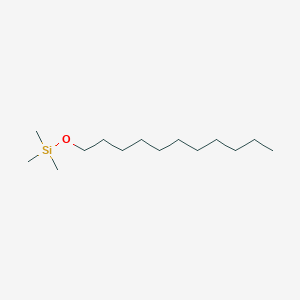

1-Trimethylsilyloxyundecane, also known as TMSU, is an organic compound that belongs to the class of silyl ethers. It is a colorless liquid that is used as a reagent in various chemical reactions. TMSU is a versatile compound that has many applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

1-Trimethylsilyloxyundecane is widely used in scientific research as a protecting group for alcohols. It is particularly useful for the protection of primary alcohols, which are often difficult to protect using other methods. 1-Trimethylsilyloxyundecane can be easily removed using mild conditions, such as treatment with aqueous acid or fluoride ion. This makes it a valuable tool for the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and biologically active compounds.

Wirkmechanismus

The mechanism of action of 1-Trimethylsilyloxyundecane involves the formation of a covalent bond between the oxygen atom of the alcohol and the silicon atom of the TMS group. This protects the alcohol from unwanted reactions during subsequent chemical transformations. The TMS group is easily removed by hydrolysis, which restores the original alcohol functionality.

Biochemische Und Physiologische Effekte

1-Trimethylsilyloxyundecane has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. It is metabolized by the liver and excreted in the urine. 1-Trimethylsilyloxyundecane does not have any known physiological effects in humans or animals.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 1-Trimethylsilyloxyundecane as a protecting group is its ease of removal under mild conditions. This allows for the synthesis of complex molecules without the need for harsh or toxic reagents. 1-Trimethylsilyloxyundecane is also compatible with a wide range of functional groups, making it a versatile tool for organic synthesis.

One limitation of using 1-Trimethylsilyloxyundecane is its relatively low stability under acidic or basic conditions. This can lead to unwanted side reactions or premature removal of the protecting group. 1-Trimethylsilyloxyundecane is also not suitable for the protection of secondary or tertiary alcohols, which require more selective protecting groups.

Zukünftige Richtungen

There are several future directions for the use of 1-Trimethylsilyloxyundecane in scientific research. One area of interest is the development of new synthetic methods that utilize 1-Trimethylsilyloxyundecane as a protecting group. Another area of focus is the application of 1-Trimethylsilyloxyundecane in the synthesis of natural products and pharmaceuticals. Additionally, there is potential for the use of 1-Trimethylsilyloxyundecane in the development of new materials, such as polymers and coatings. Overall, 1-Trimethylsilyloxyundecane is a valuable tool for organic synthesis and has many potential applications in scientific research.

Synthesemethoden

1-Trimethylsilyloxyundecane is synthesized by the reaction of 1-undecanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 1-Trimethylsilyloxyundecane by the addition of water. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other unwanted side reactions.

Eigenschaften

CAS-Nummer |

17957-64-1 |

|---|---|

Produktname |

1-Trimethylsilyloxyundecane |

Molekularformel |

C14H32OSi |

Molekulargewicht |

244.49 g/mol |

IUPAC-Name |

trimethyl(undecoxy)silane |

InChI |

InChI=1S/C14H32OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-14H2,1-4H3 |

InChI-Schlüssel |

GPDMSFNJTHJXAZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCO[Si](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCO[Si](C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)